N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
This compound features a pyrrolo[1,2-a]pyrazine core substituted with a 3,4,5-trimethoxyphenyl group at position 1 and a 2,5-dimethoxyphenylcarbothioamide moiety at position 2. Such structural features are common in anticancer and antioxidant agents due to their ability to modulate redox pathways and interact with cellular targets like tubulin or kinases .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-29-17-8-9-20(30-2)18(15-17)26-25(34)28-12-11-27-10-6-7-19(27)23(28)16-13-21(31-3)24(33-5)22(14-16)32-4/h6-10,13-15,23H,11-12H2,1-5H3,(H,26,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPWATZUCGPEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. The starting materials are usually substituted anilines and aldehydes, which undergo condensation reactions to form the pyrrolo[1,2-a]pyrazine core. The methoxy groups are introduced through methylation reactions, and the carbothioamide group is added via thioamide formation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. Purification methods such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbothioamide group can be reduced to form amines or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbothioamide group can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by multiple methoxy groups and a pyrrolo[1,2-a]pyrazine core. Its molecular formula is with a CAS number of 393833-68-6. The presence of dimethoxy and trimethoxy phenyl groups suggests potential interactions with biological systems that could lead to various pharmacological effects.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit anticancer properties. Compounds similar to N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide have been studied for their ability to inhibit cancer cell proliferation. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
- Case Studies : In vitro studies have shown that certain pyrrolo[1,2-a]pyrazine derivatives can significantly reduce the viability of various cancer cell lines (e.g., breast cancer and leukemia) when tested in concentrations ranging from 10 µM to 100 µM.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research into related compounds has demonstrated:
- Broad-Spectrum Activity : Similar compounds have shown effectiveness against a range of pathogens including bacteria and fungi.
- Case Studies : One study reported that derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria at low micromolar concentrations.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of compounds with similar structures:
- Mechanism : They may protect neuronal cells from oxidative stress and apoptosis.
- Case Studies : Animal models treated with these compounds showed reduced markers of neurodegeneration and improved cognitive function in tests designed to measure memory and learning.
Table of Comparative Applications
| Application Area | Observed Effects | Reference Studies |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | In vitro studies on breast cancer cell lines |
| Antimicrobial | Inhibits growth of bacterial pathogens | Studies on Gram-positive/negative bacteria |
| Neuroprotective | Reduces oxidative stress in neurons | Animal model studies demonstrating cognitive benefits |
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- The target compound exhibits higher methoxy substitution (3,4,5-trimethoxy vs. 3,4-dimethoxy in ), likely enhancing lipophilicity and target binding affinity.
- Replacement of the pyrrolo-pyrazine core with a pyridinylmethylidene hydrazinecarbothioamide (as in ) reduces conformational rigidity but retains antioxidant/anticancer activity.
Anticancer Activity:
- The 3,4,5-trimethoxyphenyl group may improve tubulin polymerization inhibition, a mechanism seen in combretastatin analogs.
Antioxidant Activity:
- Compounds with carbothioamide/hydrazinecarbothioamide groups (e.g., ) exhibit strong radical scavenging activity. The target compound’s methoxy groups may further stabilize free radicals via electron donation.
Physicochemical Properties
Notes:
- The target compound’s higher logP compared to its 3,4-dimethoxy analog suggests better membrane penetration but may compromise aqueous solubility.
- The diethylphenyl analog has the highest logP, aligning with its enhanced hydrophobicity.
Biological Activity
N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 467.5 g/mol. The structure features a pyrrolo[1,2-a]pyrazine core substituted with dimethoxy and trimethoxy phenyl groups which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O6S |
| Molecular Weight | 467.5 g/mol |
| CAS Number | 900002-89-3 |
Biological Activity Overview
Recent studies have highlighted the anticancer potential of pyrrolo-fused heterocycles similar to the target compound. The mechanisms of action often involve inhibition of tubulin polymerization and interference with microtubule dynamics.
Anticancer Activity
- Mechanism of Action : The compound's structure suggests it may inhibit tubulin polymerization similarly to other known agents like phenstatin. This inhibition disrupts mitotic spindle formation during cell division, leading to cancer cell apoptosis.
- Cytotoxicity Studies : In vitro assays have shown that derivatives of pyrrolo[1,2-a]pyrazine can significantly reduce cell viability in cancerous cells. For instance:
Study 1: Inhibition of Tubulin Polymerization
A recent investigation into pyrrolo-fused heterocycles indicated that compounds structurally related to the target compound inhibited tubulin polymerization effectively. The best-performing analogs demonstrated significant cytotoxic effects on various cancer cell lines by disrupting microtubule assembly .
Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that substituents on the phenyl rings play a crucial role in enhancing anticancer activity. Specifically, compounds featuring the 3,4,5-trimethoxyphenyl group exhibited superior inhibition rates compared to those lacking such substitutions .
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds interact with tubulin. The trimethoxyphenyl moiety appears pivotal for binding affinity at the colchicine site on β-tubulin. This interaction is believed to stabilize the inactive form of tubulin, preventing its polymerization into microtubules .
Q & A
Q. What are the standard synthetic methodologies for preparing N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)pyrrolo[1,2-a]pyrazine-2-carbothioamide?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative protocol involves:
- Reagents : K₂CO₃ as a base, DMF as a solvent, and α-chloroacetamides or thiol-containing intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) for carbothioamide formation .
- Conditions : Stirring at room temperature or reflux (60–80°C) for 6–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-alkylated derivatives.
Q. How is the structural identity of this compound confirmed?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:
Q. What purification strategies are recommended for isolating this compound?
Methodological Answer:
- Primary Method : Column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3 to 1:1) .
- Alternative : Recrystallization from ethanol or acetonitrile, leveraging solubility differences between the product and unreacted starting materials.
- Validation : Purity ≥95% confirmed by HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Variable Substituents : Modify methoxy groups on the 2,5-dimethoxyphenyl and 3,4,5-trimethoxyphenyl moieties to assess steric/electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
- Computational Tools : Perform molecular docking (AutoDock Vina) to predict binding affinities to receptors like PI3K or tubulin .
Q. How do crystallographic data resolve contradictions in proposed molecular conformations?
Methodological Answer:
Q. What methodological approaches optimize solubility for in vivo studies?
Methodological Answer:
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved?
Methodological Answer:
Q. What are the challenges in scaling up synthesis for preclinical trials?
Methodological Answer:
- Reaction Optimization : Transition from batch to flow chemistry for better heat/mass transfer (residence time: 30 min, 80°C) .
- Purification Scaling : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction intermediates .
Q. How to assess stability under physiological conditions?
Methodological Answer:
Q. What strategies identify biological targets for this compound?
Methodological Answer:
Q. How can AI/ML enhance research on this compound?
Methodological Answer:
Q. How to design isotopic labeling studies for metabolic tracking?
Methodological Answer:
Q. What theoretical frameworks guide mechanistic studies of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
